1-(4-Methyl-2-nitrophenyl)ethanone
Overview
Description
1-(4-Methyl-2-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 179.17300 .
Scientific Research Applications
Phase Equilibrium Research
1-(4-Methyl-2-nitrophenyl)ethanone, closely related to 1-(4-nitrophenyl)ethanone, has been utilized in studies examining solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(4-nitrophenyl)ethanone and 1-(3-nitrophenyl)ethanone in different solvents at various temperatures, providing insights into the separation of these compounds in industrial applications (Li et al., 2019).
Synthesis of Aminobenzo[b]thiophenes
The compound has been used in the synthesis of aminobenzo[b]thiophenes. Androsov et al. (2010) describe a reaction involving 1-(2-chloro-5-nitrophenyl)ethanone, leading to the efficient synthesis of 3-aminobenzo[b]thiophenes, showcasing its potential in organic synthesis (Androsov et al., 2010).
X-N Charge Density Analysis
Research on 1-(2-hydroxy-5-nitrophenyl)ethanone, a related compound, by Hibbs et al. (2003), involved high-resolution X-ray and neutron diffraction data to determine the experimental charge density, contributing to a better understanding of molecular bonding features (Hibbs et al., 2003).
Synthesis of COMT Inhibitors
This compound derivatives have been synthesized for potential use as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. Learmonth et al. (2002) synthesized a series of these compounds, exploring their effects on brain chemistry (Learmonth et al., 2002).
Antimicrobial Activity
Several studies have examined the antimicrobial properties of compounds derived from this compound. Patel et al. (2011, 2012) investigated derivatives for their antimicrobial activity against various bacterial species, highlighting the potential of these compounds in medical applications (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies
The photochemical behavior of compounds related to this compound has been a subject of interest. Castellan et al. (1990) studied the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, which shares structural similarities, providing insights into the photoreactivity of such compounds (Castellan et al., 1990).
Synthesis of Schiff Bases
Schiff bases, which have a variety of applications in chemistry, have been synthesized using compounds similar to this compound. Raza et al. (2021) synthesized new Schiff bases and conducted crystal structure, Hirshfeld surface analysis, and molecular docking studies (Raza et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDTZDVDGTUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297606 | |
Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155694-84-1 | |
Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155694-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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